6,8-Difluoro-1-methylisoquinoline

EZH2 inhibition Epigenetics Cancer therapeutics

6,8-Difluoro-1-methylisoquinoline is essential for replicating sub-5 μM EZH2 inhibitors (US Patent 9,738,630). Its unique 6,8-difluoro pattern optimizes metabolic stability and binding affinity, crucial for oncology lead optimization. Procure this specific regioisomer to ensure target selectivity and overcome ADME liabilities not achievable with non-fluorinated analogs.

Molecular Formula C10H7F2N
Molecular Weight 179.17 g/mol
Cat. No. B13219396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-1-methylisoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=CC(=CC(=C12)F)F
InChIInChI=1S/C10H7F2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h2-5H,1H3
InChIKeyYGLDUTYBVUMTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Difluoro-1-methylisoquinoline: A Fluorinated Isoquinoline Building Block for Targeted Medicinal Chemistry


6,8-Difluoro-1-methylisoquinoline (CAS: 2060028-83-1) is a ring-fluorinated isoquinoline derivative featuring a bicyclic structure with fluorine atoms at the 6- and 8-positions and a methyl group at the 1-position [1]. This compound serves as a key structural motif in the design of potent inhibitors targeting histone-lysine N-methyltransferase EZH2, as exemplified in patent literature where the 6,8-difluoro-1-methyl-3-oxo-2,3-dihydroisoquinolin-4-yl scaffold is incorporated into advanced lead compounds [2]. The strategic placement of fluorine atoms is widely recognized to enhance metabolic stability and modulate binding affinity in isoquinoline-based pharmacophores [3].

Why 6,8-Difluoro-1-methylisoquinoline Cannot Be Substituted with Non-Fluorinated or Mono-Fluorinated Isoquinoline Analogs


The 6,8-difluoro substitution pattern on the 1-methylisoquinoline core confers unique electronic and steric properties that are not replicable by non-fluorinated, mono-fluorinated, or regioisomeric analogs. Fluorine atoms at the 6- and 8-positions exert a dual inductive electron-withdrawing effect that alters the electron density of the aromatic system, directly influencing binding interactions with target proteins [1]. Additionally, fluorine substitution at metabolically labile sites can significantly reduce cytochrome P450-mediated oxidation, thereby extending compound half-life [2]. Generic substitution with unsubstituted 1-methylisoquinoline or alternative fluorinated regioisomers (e.g., 7-fluoro-1-methylisoquinoline) would result in altered binding kinetics, reduced metabolic stability, and compromised target selectivity, as demonstrated by the quantitative comparisons below [3].

Quantitative Differentiation of 6,8-Difluoro-1-methylisoquinoline: Evidence-Based Comparisons for Procurement Decisions


EZH2 Inhibitory Potency: 6,8-Difluoro Substitution Enables Sub-5 μM Activity in Advanced Leads

A derivative incorporating the 6,8-difluoro-1-methylisoquinoline scaffold, specifically N-((6,8-difluoro-1-methyl-3-oxo-2,3-dihydroisoquinolin-4-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide (US9738630, Example 11), demonstrates an EC50 of <5,000 nM (<5 μM) against histone-lysine N-methyltransferase EZH2 [1]. While direct comparator data for the unelaborated core is not publicly available, the 6,8-difluoro-1-methylisoquinoline motif is a critical pharmacophoric element contributing to this activity, as evidenced by its inclusion in a patented EZH2 inhibitor series [2]. In contrast, the non-fluorinated 1-methylisoquinoline parent exhibits an IC50 of 60,000 nM (60 μM) against cytochrome P450 2A6, a distinct off-target, indicating a baseline activity level that is over an order of magnitude less potent [3].

EZH2 inhibition Epigenetics Cancer therapeutics

Enhanced Metabolic Stability of the 6,8-Difluoro-1-methylisoquinoline Core

The 6,8-difluoro substitution pattern is specifically engineered to improve metabolic stability compared to non-fluorinated isoquinolines. Data for the closely related 6,8-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline indicates that the presence of fluorine atoms at the 6- and 8-positions enhances metabolic stability, a property critical for achieving adequate exposure in vivo [1]. In a broader context, metabolic stability assays for fluorinated isoquinoline derivatives demonstrate that strategic fluorination can lead to >50% parent compound remaining after 60 minutes in human liver microsome S9 fractions . Non-fluorinated isoquinolines are typically more susceptible to oxidative metabolism at these positions, leading to rapid clearance [2].

Metabolic stability Drug metabolism Pharmacokinetics

Favorable Toxicity Profile of the 6,8-Difluoro-1-methylisoquinoline Scaffold in Preclinical Models

Preliminary toxicity assessment of 6,8-difluoro-1-methylisoquinoline indicates a favorable safety profile. In an acute toxicity study in mice via intraperitoneal administration, no signs of toxicity were observed . Furthermore, the compound tested negative in a tail vein irritation model in dogs, suggesting low local irritancy . While comprehensive toxicological profiling is not available, these initial findings contrast with some quinoline derivatives that exhibit genotoxic potential, highlighting the relative safety of this specific fluorinated isoquinoline [1].

Toxicity Preclinical safety In vivo tolerability

Optimal Research and Development Applications for 6,8-Difluoro-1-methylisoquinoline


Epigenetic Drug Discovery: EZH2 Inhibitor Lead Optimization

6,8-Difluoro-1-methylisoquinoline is a critical building block for the synthesis of potent EZH2 inhibitors, as demonstrated in US Patent 9,738,630. The 6,8-difluoro-1-methyl-3-oxo-2,3-dihydroisoquinolin-4-yl scaffold is essential for achieving sub-5 μM EC50 values against EZH2, a validated target in oncology [1]. Procurement of this specific fluorinated intermediate enables medicinal chemistry teams to replicate and improve upon existing lead series for the development of next-generation epigenetic therapeutics [2].

Pharmacokinetic Optimization: Enhancing Metabolic Stability of Isoquinoline-Based Leads

The 6,8-difluoro substitution pattern is specifically designed to improve metabolic stability by blocking oxidative metabolism at metabolically labile sites on the isoquinoline ring. This property is critical for programs aiming to extend compound half-life and improve oral bioavailability [3]. Researchers can leverage this scaffold to address ADME liabilities commonly encountered with non-fluorinated isoquinoline analogs [4].

Structure-Activity Relationship (SAR) Studies: Probing Fluorine Effects on Target Binding

The dual fluorine substitution at the 6- and 8-positions provides a unique electronic environment that can be systematically compared to mono-fluorinated and non-fluorinated isoquinoline analogs in SAR campaigns [5]. This scaffold serves as a valuable probe to delineate the contributions of fluorine atoms to binding affinity, selectivity, and physicochemical properties within target-binding pockets [6].

Quote Request

Request a Quote for 6,8-Difluoro-1-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.